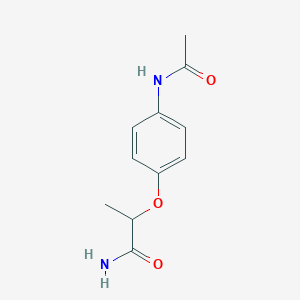![molecular formula C13H15N3O2 B7536901 N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an important tool for studying various biological processes.
Applications De Recherche Scientifique
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide has been used in a wide range of scientific research applications. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the effects of various drugs on the brain. It has also been used to study the mechanisms of action of certain neurotransmitters, as well as the role of certain receptors in the brain.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models. It has also been shown to have sedative effects, meaning that it can induce sleep in animal models. Additionally, it has been shown to have anticonvulsant effects, meaning that it can prevent seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide in lab experiments is its specificity. This compound has been shown to interact with specific receptors in the brain, which makes it a valuable tool for studying the effects of drugs on these receptors. Additionally, it has been shown to have low toxicity and low side effects, which makes it a safe compound to use in animal models.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.
Orientations Futures
There are many potential future directions for research on N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide. One area of research could be to further explore the mechanism of action of this compound, in order to better understand its effects on the brain. Another area of research could be to study the effects of this compound in human models, in order to determine its potential as a therapeutic agent for anxiety and other emotional disorders. Additionally, research could be done to develop new synthesis methods for this compound, in order to improve its solubility and other properties. Overall, there is still much to be learned about this compound, and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide involves the reaction of 2-acetyl-5-methylfuran and 2-amino-3,5-dimethylpyrazine-4-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using standard techniques such as column chromatography. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Propriétés
IUPAC Name |
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-15-12(7-14-9)13(17)16(3)8-11-5-4-10(2)18-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFZSXMRBGNUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)






![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
